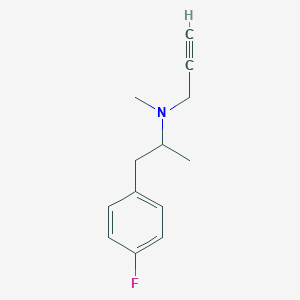

4-Fluorodeprenyl

Vue d'ensemble

Description

. Ce composé a été largement étudié pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du SR 141716A implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté élevée .

Méthodes de production industrielle

La production industrielle du SR 141716A suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer la production .

Analyse Des Réactions Chimiques

Types de réactions

SR 141716A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule.

Substitution : Les réactions de substitution, en particulier la substitution nucléophile, sont courantes pour modifier les cycles aromatiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium aluminium et les nucléophiles comme le méthylate de sodium. Les réactions sont généralement effectuées à des températures contrôlées et sous atmosphères inertes pour empêcher les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .

Applications de recherche scientifique

SR 141716A a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les études impliquant les récepteurs cannabinoïdes.

Biologie : Le composé est utilisé pour étudier le rôle des récepteurs cannabinoïdes dans divers processus biologiques.

Médecine : SR 141716A a été étudié pour ses effets thérapeutiques potentiels dans des affections telles que l'obésité, les troubles métaboliques et la dépendance.

Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs cannabinoïdes.

Mécanisme d'action

SR 141716A exerce ses effets en antagonisant sélectivement le récepteur cannabinoïde CB1. Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de l'appétit, la sensation de douleur et l'humeur. En bloquant le récepteur CB1, SR 141716A peut moduler ces processus, conduisant à des effets tels que la réduction de l'apport alimentaire et la modification de la perception de la douleur .

Applications De Recherche Scientifique

Monoamine Oxidase B Inhibition

4-Fluorodeprenyl is primarily recognized for its role as an irreversible inhibitor of MAO-B. This inhibition leads to increased levels of monoamines, particularly dopamine, in the brain. Such effects are beneficial for treating neurodegenerative diseases like Parkinson's disease and depression:

- Therapeutic Implications : By elevating dopamine levels, this compound may alleviate symptoms associated with Parkinson's disease and improve mood and cognitive function in depressive disorders .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective qualities. Its ability to inhibit MAO-B can reduce oxidative stress and neuronal damage associated with neurodegenerative conditions:

- Mechanisms of Action : The compound enhances monoaminergic activity, which may contribute to its neuroprotective effects .

Radiolabeled Derivatives

The radiolabeled derivatives of this compound are utilized in positron emission tomography (PET) studies to visualize MAO-B activity in vivo:

- Research Studies : Studies have demonstrated the synthesis of carbon-11 labeled this compound for PET imaging, allowing researchers to assess MAO-B levels in living subjects .

Neurotransmitter System Interactions

This compound has been investigated for its interactions with various neurotransmitter systems beyond dopamine:

- Dopaminergic System : Its primary action is through the dopaminergic pathway, but it also shows potential interactions with serotonin and norepinephrine systems .

Enantiomer Studies

The compound exists as two enantiomers, (R)-(-) and (S)-(+). Studies suggest that these enantiomers exhibit different affinities for brain enzymes, which could lead to varied therapeutic outcomes:

- Comparative Efficacy : The (R)-(-) enantiomer has shown a higher affinity for certain brain enzymes compared to the (S)-(+), indicating the importance of stereochemistry in its pharmacological effects .

Comparative Analysis of Related Compounds

A comparison of this compound with similar compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Selegiline | Non-fluorinated analogue | Selective MAO-B inhibitor |

| 4-Fluoroselegiline | 4-fluorinated derivative of selegiline | Enhanced potency and selectivity for MAO-B |

| 4-Fluoroamphetamine | Psychoactive compound | Acts as a releasing agent for dopamine and serotonin |

| 3-Fluoroamphetamine | Similar structure but different fluorination pattern | Varying effects on neurotransmitter release |

Mécanisme D'action

SR 141716A exerts its effects by selectively antagonizing the cannabinoid CB1 receptor. This receptor is involved in various physiological processes, including appetite regulation, pain sensation, and mood. By blocking the CB1 receptor, SR 141716A can modulate these processes, leading to effects such as reduced food intake and altered pain perception .

Comparaison Avec Des Composés Similaires

Composés similaires

AM251 : Un autre antagoniste du récepteur CB1 avec des propriétés similaires.

SR144528 : Un antagoniste sélectif du récepteur CB2.

LY320135 : Un antagoniste du récepteur CB1 avec une structure chimique différente.

Unicité du SR 141716A

SR 141716A est unique en raison de sa grande sélectivité et de sa puissance pour le récepteur CB1. Contrairement à certains autres composés, il ne présente pas d'activité significative au niveau du récepteur CB2, ce qui en fait un outil précieux pour étudier les effets spécifiques au CB1 .

Activité Biologique

4-Fluorodeprenyl, a derivative of the well-known monoamine oxidase B (MAO-B) inhibitor deprenyl, has garnered attention in pharmacological research due to its potential therapeutic effects and unique biological activity. This article explores the compound's pharmacokinetics, mechanisms of action, and its implications in neuropharmacology, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally similar to deprenyl but features a fluorine atom at the 4-position of the phenethylamine backbone. This modification is believed to enhance its lipophilicity and alter its interaction with biological targets, particularly MAO-B.

Pharmacokinetics

Research has demonstrated that this compound exhibits significant tissue distribution following administration. A study involving male Wistar rats administered with a dose of 30 mg/kg showed peak concentrations in various tissues:

| Tissue | Time Post-Administration (min) | Concentration (µg/g) |

|---|---|---|

| Brain | 5 | 24 |

| Liver | 5 | 22 |

| Serum | 15 | 18 |

| CSF | 15 | 15 |

| Testis | 15 | 12 |

| Lacrimal Gland | 15 | 10 |

The highest concentrations were found in the brain and liver shortly after administration, indicating rapid uptake and distribution across the blood-brain barrier (BBB) .

This compound primarily acts as an MAO-B inhibitor. In vitro studies have shown that it enhances the release of neurotransmitters such as dopamine and noradrenaline from specific brain regions, including the corpus striatum and substantia nigra. The compound's inhibitory potency on MAO-B has been measured with an IC50 value of approximately 227 nM, indicating its effectiveness in modulating neurotransmitter levels .

Dopaminergic Activity

The dopaminergic activity of this compound has been highlighted in several studies. It was found to increase dopamine release significantly compared to deprenyl. This effect is crucial for potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a hallmark .

Cytotoxic Effects

In cell line studies, both enantiomers of this compound exhibited antiproliferative effects on MM6 monocyte cells. The (-)-enantiomer showed a cytotoxic effect of approximately 77.9% at a concentration of M, while the (+)-enantiomer demonstrated slightly lower efficacy .

Study on MAO-B Inhibition

A notable case study involved the use of radiolabeled 18F-fluorodeprenyl-D2 in positron emission tomography (PET) imaging to visualize MAO-B activity in vivo. The study demonstrated that administration of L-deprenyl resulted in a 70% inhibition of MAO-B across various brain regions, confirming the compound's potential as a diagnostic tool for assessing MAO-B activity in clinical settings .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-Fluorodeprenyl, and how can purity be validated?

- Methodological Answer : Synthesis typically involves fluorination of deprenyl precursors via nucleophilic substitution or electrophilic fluorination. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Stress testing under heat, light, and humidity can assess stability .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in complex matrices like plasma or brain tissue. Sample preparation should include protein precipitation (acetonitrile) or solid-phase extraction. Calibration curves using deuterated internal standards (e.g., this compound-d₃) minimize matrix effects .

Q. How should researchers design dose-response studies for this compound’s MAO-B inhibition?

- Methodological Answer : Use in vitro enzyme assays (human recombinant MAO-B) with varying concentrations (e.g., 1 nM–100 µM). Include positive controls (e.g., selegiline) and measure IC₅₀ values via nonlinear regression. For in vivo studies, administer doses based on pharmacokinetic profiles (e.g., 0.1–10 mg/kg in rodent models) and assess brain MAO-B activity ex vivo .

Advanced Research Questions

Q. How can discrepancies between in vitro MAO-B inhibition data and in vivo neuroprotective efficacy be resolved?

- Methodological Answer : Address pharmacokinetic factors (e.g., blood-brain barrier permeability, metabolite activity) using microdialysis or PET imaging. Compare tissue-specific MAO-B activity post-administration. Employ in silico models (molecular docking) to verify binding affinity under physiological conditions .

Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?

- Methodological Answer : Store samples under inert gas (argon) at −80°C. Add antioxidants (e.g., butylated hydroxytoluene) to formulations. Monitor degradation via accelerated stability testing (40°C/75% RH) and identify byproducts using high-resolution MS .

Q. How do stereochemical variations in this compound analogs impact target selectivity?

- Methodological Answer : Synthesize enantiomers via chiral chromatography or asymmetric synthesis. Compare inhibitory potency (MAO-B vs. MAO-A) and off-target effects (e.g., amine oxidase interactions) using enzyme panels. Molecular dynamics simulations can elucidate stereospecific binding interactions .

Q. What experimental designs control for confounding variables in neurobehavioral studies of this compound?

- Methodological Answer : Use randomized, double-blind protocols with vehicle controls. Stratify animal cohorts by age, sex, and genetic background. Employ behavioral assays (e.g., rotarod, Morris water maze) with blinded scoring. Include washout periods to distinguish acute vs. chronic effects .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on this compound’s metabolite activity?

- Methodological Answer : Replicate metabolite profiling (LC-MS/MS) across labs using standardized protocols. Compare metabolic pathways (e.g., hepatic vs. brain metabolism) in different species. Publish raw chromatographic data and analytical parameters to enhance reproducibility .

Q. What statistical approaches are recommended for meta-analysis of this compound’s efficacy across heterogeneous studies?

- Methodological Answer : Apply random-effects models to account for variability in study designs (e.g., dosing, endpoints). Use funnel plots to assess publication bias. Sensitivity analyses should exclude outliers or low-quality datasets (e.g., lack of blinding) .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in preclinical studies of this compound?

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDUXRHPVDVWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874435 | |

| Record name | 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103596-43-6 | |

| Record name | 4-Fluorodeprenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103596436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4F-Deprenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV4SHR2L8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.